Tris(2,2,3,3,3-pentafluoropropyl)borate
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Overview
Description
Tris(2,2,3,3,3-pentafluoropropyl)borate is a chemical compound with the molecular formula C9H6BF15O3 and a molecular weight of 457.93 g/mol . It is a clear liquid that is primarily used in research settings. The compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2,2,3,3,3-pentafluoropropyl)borate is synthesized by reacting 2,2,3,3,3-pentafluoropropanol with boric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired triester. The reaction can be represented as follows:
3C3H2F5OH+B(OH)3→C9H6BF15O3+3H2O
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale reactions under controlled environments to ensure purity and yield. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Tris(2,2,3,3,3-pentafluoropropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of borate esters and other oxidation products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Borate esters and other oxidized derivatives.
Substitution Products: New derivatives with substituted functional groups.
Scientific Research Applications
Tris(2,2,3,3,3-pentafluoropropyl)borate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Investigated for its potential use in biological systems, particularly in the study of enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Tris(2,2,3,3,3-pentafluoropropyl)borate involves its interaction with molecular targets through its borate and fluorine groups. The compound can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The electrophilic nature of the boron atom allows it to interact with nucleophilic sites on target molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Another boron-based compound with similar reactivity but different structural properties.
Tris(2,2,2-trifluoroethyl)borate: A related compound with fewer fluorine atoms, leading to different reactivity and stability.
Uniqueness: Tris(2,2,3,3,3-pentafluoropropyl)borate is unique due to the presence of multiple fluorine atoms, which impart high stability and reactivity. This makes it particularly useful in applications requiring high-performance materials and advanced chemical transformations .
Properties
IUPAC Name |
tris(2,2,3,3,3-pentafluoropropyl) borate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF15O3/c11-4(12,7(17,18)19)1-26-10(27-2-5(13,14)8(20,21)22)28-3-6(15,16)9(23,24)25/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUWQSRUNMMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF15O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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